molecular formula C5H10FNO B14084468 ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

Cat. No.: B14084468
M. Wt: 119.14 g/mol
InChI Key: GDLHZOVMBZPGEL-UHNVWZDZSA-N
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Description

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is a chiral compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistryThe reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of chiral catalysts or chiral resolution techniques can be employed to obtain the desired enantiomer in high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, which can include enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1

InChI Key

GDLHZOVMBZPGEL-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)F

Canonical SMILES

C1C(CNC1CO)F

Origin of Product

United States

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